![molecular formula C13H19IO2 B14346339 2-Ethoxy-4-iodo-1-(pentyloxy)benzene CAS No. 91123-11-4](/img/structure/B14346339.png)
2-Ethoxy-4-iodo-1-(pentyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-iodo-1-(pentyloxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group, an iodine atom, and a pentyloxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-iodo-1-(pentyloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 4-iodophenol.
Etherification: The first step involves the etherification of 2-ethoxyphenol with 1-bromopentane in the presence of a base, such as potassium carbonate, to form 2-ethoxy-1-(pentyloxy)benzene.
Iodination: The final step involves the iodination of 2-ethoxy-1-(pentyloxy)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4-iodo-1-(pentyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy and pentyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-iodo-1-(pentyloxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-iodo-1-(pentyloxy)benzene involves its interaction with specific molecular targets and pathways. The iodine atom and ether groups play a crucial role in its reactivity and binding affinity. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-4-bromo-1-(pentyloxy)benzene: Similar structure but with a bromine atom instead of iodine.
2-Ethoxy-4-chloro-1-(pentyloxy)benzene: Similar structure but with a chlorine atom instead of iodine.
2-Ethoxy-4-fluoro-1-(pentyloxy)benzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Ethoxy-4-iodo-1-(pentyloxy)benzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific binding interactions. The iodine atom also influences the compound’s physical properties, such as melting point and solubility.
Eigenschaften
CAS-Nummer |
91123-11-4 |
---|---|
Molekularformel |
C13H19IO2 |
Molekulargewicht |
334.19 g/mol |
IUPAC-Name |
2-ethoxy-4-iodo-1-pentoxybenzene |
InChI |
InChI=1S/C13H19IO2/c1-3-5-6-9-16-12-8-7-11(14)10-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
UJPKLZGNQMJVOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)I)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.